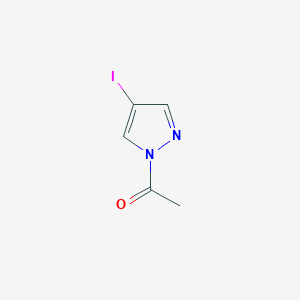

1-acétyl-4-iodo-1H-pyrazole

Vue d'ensemble

Description

“1-acetyl-4-iodo-1H-pyrazole” is a molecular compound with the formula C5H5IN2O . It is a member of the pyrazoles, which are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, involves several methods. One common method is the condensation of ketones, aldehydes, and hydrazine monohydrochloride, which forms pyrazoline intermediates. These intermediates can then undergo oxidation to yield a variety of pyrazoles . Another method involves the reaction of enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .Molecular Structure Analysis

The molecular structure of “1-acetyl-4-iodo-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure can be determined using techniques such as elemental microanalysis, FTIR, and 1H NMR .Chemical Reactions Analysis

Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-acetyl-4-iodo-1H-pyrazole” can be determined using various techniques. For instance, its molecular weight is approximately 236.010 Da . More detailed properties such as melting point, solubility, and spectral data can be obtained through experimental methods.Applications De Recherche Scientifique

Chimie médicinale

Les pyrazoles, y compris le 1-acétyl-4-iodo-1H-pyrazole, ont un large éventail d'applications en chimie médicinale . Ils sont utilisés comme échafaudages dans la synthèse de produits chimiques bioactifs . Les pyrazoles ont été trouvés pour présenter des activités biologiques diverses, telles que des effets antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .

Découverte de médicaments

Dans le domaine de la découverte de médicaments, le this compound et ses dérivés jouent un rôle important . Par exemple, un dérivé de pyrazole synthétisé a été trouvé pour provoquer la mort des cellules 4T1 en empêchant la cicatrisation des plaies et la formation de colonies, en retardant la phase G0/G1 du cycle cellulaire, en activant les niveaux de p27 et très probablement en induisant l'apoptose par l'ADN .

Agrochimie

Les pyrazoles sont également utilisés en agrochimie . Ils sont souvent incorporés dans les pesticides et les herbicides en raison de leur bioactivité .

Chimie de coordination

En chimie de coordination, les pyrazoles sont utilisés comme ligands pour former des complexes avec des métaux . Ces complexes peuvent présenter des propriétés uniques et peuvent être utilisés dans diverses applications .

Chimie organométallique

Les pyrazoles sont utilisés en chimie organométallique . Ils peuvent former des composés organométalliques, qui sont utilisés dans une variété d'applications, y compris la catalyse .

Synthèse d'hétérobiaryles

Le this compound est utilisé dans une synthèse d'hétérobiaryles catalysée par l'indium . Les hétérobiaryles sont des structures importantes en chimie organique et sont utilisés dans la synthèse de nombreux composés bioactifs .

Iodation

Le this compound subit une iodation en présence d'iode et d'hydroxyde d'ammonium pour donner du 3,4-di-iodo- et du 3,4,5-tri-iodo-pyrazole . Ces pyrazoles iodés peuvent être utilisés dans d'autres réactions chimiques .

Synthèse de composés biologiquement actifs

Le this compound est un intermédiaire précieux pour la synthèse de composés biologiquement actifs . Il peut être utilisé pour synthétiser une variété de composés avec des applications thérapeutiques potentielles .

Safety and Hazards

Orientations Futures

Pyrazole derivatives, including “1-acetyl-4-iodo-1H-pyrazole”, have shown potential in various fields such as medicinal chemistry, drug discovery, and agrochemistry . Future research could focus on optimizing their therapeutic activity with fewer adverse effects . Additionally, the development of new and improved synthetic methods for pyrazole derivatives is an important area of organic chemistry .

Mécanisme D'action

Target of Action

Similar compounds such as 4-iodopyrazole have been shown to interact with enzymes like alcohol dehydrogenase 1c, 1b, and 1a, and mycocyclosin synthase .

Mode of Action

Pyrazole derivatives, in general, are known to interact with their targets through various mechanisms, including nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift .

Biochemical Pathways

Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Analyse Biochimique

Biochemical Properties

1-acetyl-4-iodo-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of 1-acetyl-4-iodo-1H-pyrazole is with alcohol dehydrogenase enzymes, including alcohol dehydrogenase 1A, 1B, and 1C . These enzymes are involved in the oxidation of alcohols to aldehydes or ketones, and the presence of 1-acetyl-4-iodo-1H-pyrazole can modulate their activity. Additionally, 1-acetyl-4-iodo-1H-pyrazole has been shown to interact with mycocyclosin synthase, an enzyme involved in the biosynthesis of mycocyclosin in Mycobacterium tuberculosis . These interactions highlight the compound’s potential as a modulator of enzymatic activity in biochemical pathways.

Cellular Effects

1-acetyl-4-iodo-1H-pyrazole exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress response and inflammation . In addition, 1-acetyl-4-iodo-1H-pyrazole has been shown to modulate cellular metabolism by altering the activity of key metabolic enzymes. These effects can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of 1-acetyl-4-iodo-1H-pyrazole involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, 1-acetyl-4-iodo-1H-pyrazole can inhibit the activity of alcohol dehydrogenase enzymes by binding to their active sites . This binding interaction prevents the enzymes from catalyzing the oxidation of alcohols, thereby modulating the metabolic pathway. Additionally, 1-acetyl-4-iodo-1H-pyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-acetyl-4-iodo-1H-pyrazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Studies have shown that prolonged exposure to 1-acetyl-4-iodo-1H-pyrazole can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when studying the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 1-acetyl-4-iodo-1H-pyrazole can vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, 1-acetyl-4-iodo-1H-pyrazole can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. These findings underscore the importance of dosage considerations in the study of 1-acetyl-4-iodo-1H-pyrazole’s biochemical properties.

Metabolic Pathways

1-acetyl-4-iodo-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of metabolites that may have distinct biological activities . Additionally, 1-acetyl-4-iodo-1H-pyrazole can influence metabolic flux by modulating the activity of key metabolic enzymes. These interactions can result in changes in metabolite levels and overall metabolic activity, highlighting the compound’s role in metabolic regulation.

Transport and Distribution

The transport and distribution of 1-acetyl-4-iodo-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may interact with intracellular binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 1-acetyl-4-iodo-1H-pyrazole within cells can influence its biological activity and overall effects on cellular function.

Subcellular Localization

1-acetyl-4-iodo-1H-pyrazole exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-acetyl-4-iodo-1H-pyrazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-acetyl-4-iodo-1H-pyrazole is crucial for elucidating its mechanism of action and overall biological effects.

Propriétés

IUPAC Name |

1-(4-iodopyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572049 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-52-2 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

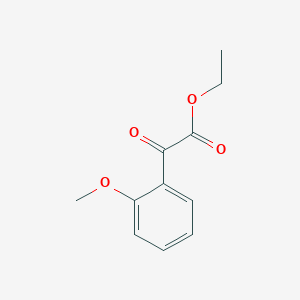

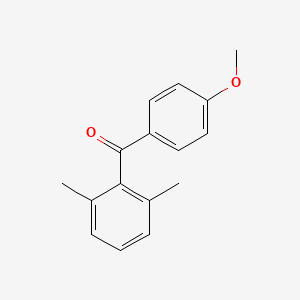

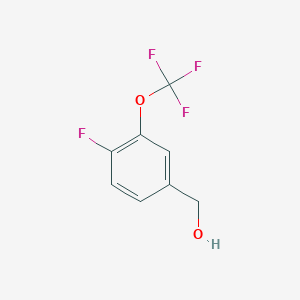

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)